molecular formula C20H23N3O2S B2910897 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1421529-85-2

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2910897
CAS No.: 1421529-85-2
M. Wt: 369.48
InChI Key: DHIDAHYOKHHDEC-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex molecule featuring a cyclopentanecarboxamide core fused to a thiophen-2-yl group. The imidazole ring at the 2-position is substituted with a furan-2-yl moiety and a methyl group, connected via an ethyl chain to the carboxamide nitrogen.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-23-14-15(16-6-4-12-25-16)22-18(23)8-11-21-19(24)20(9-2-3-10-20)17-7-5-13-26-17/h4-7,12-14H,2-3,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIDAHYOKHHDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2(CCCC2)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Furan ring : Contributes to the compound's electronic properties.
  • Imidazole moiety : Known for its role in biological systems, particularly in enzyme active sites.
  • Thiophene group : Often associated with antioxidant and antimicrobial activities.

The molecular formula of the compound is C20H24N4O2SC_{20}H_{24}N_4O_2S, with a molecular weight of approximately 384.50 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Metabotropic glutamate receptors (mGluRs) : These receptors are implicated in numerous neurological disorders. The compound may act as a positive allosteric modulator, enhancing receptor activity and offering potential therapeutic avenues for conditions like schizophrenia and depression.
  • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit significant antioxidant properties, potentially reducing oxidative stress in biological systems .

1. Antioxidant Activity

The antioxidant activity of related compounds has been evaluated using various assays. For instance, certain derivatives showed substantial antioxidant capacity, with values ranging from 2007.67 to 1654.76 µg AAE/g dry sample. This suggests that the compound may possess protective effects against oxidative damage .

2. Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. For example, derivatives have been tested against Staphylococcus aureus and MRSA, showing significant inhibitory effects .

3. Cytotoxicity Studies

Cytotoxicity evaluations reveal that some derivatives exhibit IC50 values in the micromolar range against cancer cell lines. This indicates potential anti-cancer activity, warranting further investigation into their mechanisms and efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant activity (2007.67 - 1654.76 µg AAE/g)
AntimicrobialEffective against S. aureus, MRSA
CytotoxicityIC50 < 10 µM in cancer cell lines
Neurological EffectsPositive modulation of mGluRs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Containing Analogues

Compound 9 ():
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide shares the imidazole core with the target compound. However, its substituents differ significantly:

  • Substituents: Fluorophenyl and methoxyphenyl groups on the imidazole, with a thioether-linked thiazole-acetamide side chain.
  • Key Differences: The absence of furan and thiophene groups, coupled with the thiazole moiety, may reduce lipophilicity compared to the target compound.
  • The target’s thiophene and furan groups could similarly influence cyclooxygenase binding but with distinct electronic effects due to sulfur and oxygen heteroatoms .

Furan-Containing Analogues

Compound 7 (): N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide features a furan ring modified with a dimethylamino group.

  • Substituents: The furan is linked via a sulphanyl-ethyl chain to a nitroacetamide group.
  • The nitroacetamide group may confer reactivity distinct from the target’s cyclopentanecarboxamide .
  • Synthesis: Both compounds likely involve nucleophilic substitution or coupling reactions, but the target’s imidazole-thiophene architecture requires more complex multi-step synthesis .

Thiophene-Containing Analogues

Compound I12 ():
[1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2)] incorporates a thiophen-2-yl group within a pyrimidine-diazepane scaffold.

  • Substituents: Thiophene is fused to a pyrimidine ring, contrasting with the target’s thiophene-cyclopentane fusion.
  • Key Differences: The pyrimidine-diazepane system in I12 may enhance planar aromatic interactions, whereas the cyclopentane in the target introduces conformational rigidity. Both compounds leverage thiophene’s lipophilicity, but the target’s carboxamide group could improve aqueous solubility compared to I12’s diazepane .

Imidazoline Derivatives

C20 ():
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine is an imidazoline derivative with a methoxyphenyl substituent.

  • Substituents: The saturated imidazoline ring and methoxyphenyl group differ from the target’s aromatic imidazole and furan-thiophene systems.
  • Key Differences: The imidazoline’s reduced aromaticity may decrease metabolic oxidation compared to the target’s imidazole. The methoxy group in C20 mirrors the target’s methyl group on imidazole, both serving as electron-donating substituents .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Functional Groups Notable Properties/Activities
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Imidazole + cyclopentane Furan-2-yl, thiophen-2-yl, methyl Carboxamide, ethyl bridge High lipophilicity (inferred)
Compound 9 () Imidazole 4-Fluorophenyl, 4-methoxyphenyl, thiazole Thioether, acetamide COX1/2 inhibition
Compound I12 () Pyrimidine + diazepane Thiophen-2-yl, pyridin-4-yl, isopropylbenzyl Diazepane, pyrimidine Not specified
Compound 7 () Furan Dimethylamino, nitroacetamide Sulphanyl-ethyl, nitroacetamide Potential metabolic instability
C20 () Imidazoline 4-Methoxyphenyl Amine, dihydro-imidazoline Saturated ring for stability

Key Insights and Research Implications

  • Electronic Effects: The target’s furan and thiophene groups may synergize to enhance π-π stacking and hydrophobic interactions, whereas fluorophenyl or nitro groups in analogues prioritize electronic modulation .
  • Metabolic Considerations: The ethyl-carboxamide bridge in the target could reduce susceptibility to CYP3A4-mediated degradation compared to sulphanyl or thioether linkages in analogues .
  • Synthetic Complexity: The target’s multi-heterocyclic architecture demands advanced coupling strategies, contrasting with simpler imidazoline or triazole syntheses .

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